molecular formula C15H12ClNS B142087 10-Allyl-2-chloro-10H-phenothiazine CAS No. 63615-79-2

10-Allyl-2-chloro-10H-phenothiazine

Cat. No.: B142087
CAS No.: 63615-79-2
M. Wt: 273.8 g/mol
InChI Key: JDAQQRWJGDEVJG-UHFFFAOYSA-N
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Description

10-Allyl-2-chloro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Allyl-2-chloro-10H-phenothiazine typically involves the chlorination of phenothiazine followed by the introduction of the 2-propenyl group. One common method is the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with allyl bromide to introduce the 2-propenyl group at the 10-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-Allyl-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

10-Allyl-2-chloro-10H-phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Allyl-2-chloro-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to alterations in cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenothiazine
  • 10H-Phenothiazine, 2-chloro-10-(chloroacetyl)
  • 10H-Phenothiazine, 2-chloro-10-(2-cyanoethyl)

Uniqueness

The combination of these substituents allows for a broader range of chemical reactions and interactions compared to other phenothiazine derivatives .

Properties

IUPAC Name

2-chloro-10-prop-2-enylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQQRWJGDEVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359162
Record name 10H-Phenothiazine, 2-chloro-10-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63615-79-2
Record name 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 2-chloro-10-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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